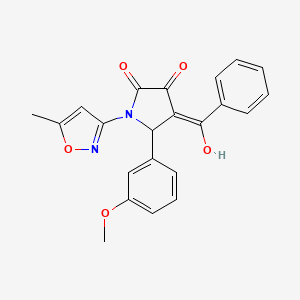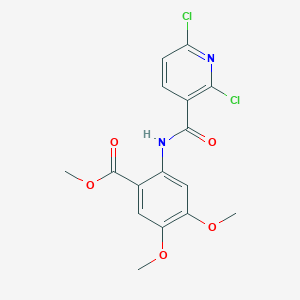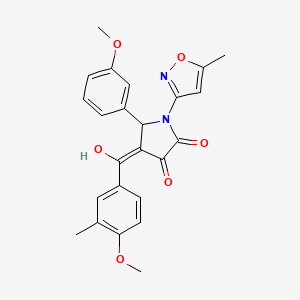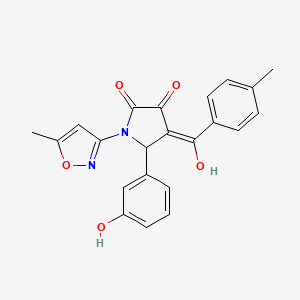![molecular formula C22H23NO4 B6421549 7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one CAS No. 637753-70-9](/img/structure/B6421549.png)
7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one, also known as 7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]chroman-4-one, is a chromone derivative that has been extensively studied for its various biological activities, such as antioxidant, anti-inflammatory and antidiabetic activities. It has also been studied for its potential to act as a drug carrier and as a therapeutic agent for cancer.
Applications De Recherche Scientifique
7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one has been studied for its various biological activities, including antioxidant, anti-inflammatory and antidiabetic activities. Its potential to act as a drug carrier and to act as a therapeutic agent for cancer has also been explored. In addition, this chromone derivative has been studied for its potential to protect cells from oxidative damage, to induce apoptosis in cancer cells, to inhibit the growth of cancer cells, and to inhibit the proliferation of tumor cells.
Mécanisme D'action
The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one is not fully understood. However, it is believed to act by scavenging free radicals, inhibiting the activity of enzymes involved in the inflammatory process, and modulating the activity of transcription factors involved in the regulation of gene expression.
Biochemical and Physiological Effects
7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one has been reported to possess antioxidant, anti-inflammatory and antidiabetic activities. It has been shown to protect cells from oxidative damage, to induce apoptosis in cancer cells, to inhibit the growth of cancer cells, and to inhibit the proliferation of tumor cells. In addition, this chromone derivative has been reported to modulate the activity of transcription factors involved in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one in laboratory experiments include its availability and low cost, as well as its ability to modulate the activity of transcription factors involved in the regulation of gene expression. However, the limitations of using this chromone derivative in laboratory experiments include its lack of solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
For research on 7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one include further investigation into its potential to act as a drug carrier and therapeutic agent for cancer, as well as its ability to modulate the activity of transcription factors involved in the regulation of gene expression. Additionally, further research should be conducted on its potential to protect cells from oxidative damage and to induce apoptosis in cancer cells. Finally, further studies should be conducted to determine the optimal dosage and formulation of this chromone derivative for therapeutic use.
Méthodes De Synthèse
7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one can be synthesized through a two-step reaction. The first step involves the condensation of 4-methoxyphenylacetone with piperidine, followed by the oxidation of the resulting intermediate with sodium hypochlorite. The second step involves the condensation of the resulting intermediate with 4-hydroxybenzaldehyde to form the desired chromone derivative.
Propriétés
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-(piperidin-1-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-26-16-7-5-15(6-8-16)19-14-27-22-17(21(19)25)9-10-20(24)18(22)13-23-11-3-2-4-12-23/h5-10,14,24H,2-4,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVOWZLFSMINRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-3-(4-methoxyphenyl)-8-(piperidin-1-ylmethyl)chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6421470.png)
![N-[(furan-2-yl)methyl]-2-{2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B6421485.png)

![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6421498.png)
![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4H-chromen-4-one](/img/structure/B6421503.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6421531.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6421546.png)
![7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one](/img/structure/B6421556.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6421570.png)



